molecular formula C6H8N2OS2 B14747796 2-Cyanoethanesulfenic acid (2-cyanoethylthio) ester

2-Cyanoethanesulfenic acid (2-cyanoethylthio) ester

Cat. No.: B14747796
M. Wt: 188.3 g/mol
InChI Key: NOISBGQMGAYVMI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyanoethanesulfenic acid (2-cyanoethylthio) ester typically involves the reaction of acrylonitrile with sodium sulfide. The process is carried out by preparing a 25% to 30% sodium sulfide solution, heating it to 30-50°C, and then slowly adding acrylonitrile over a period of 2 hours. The reaction mixture is stirred at 30-50°C for an additional 2 hours to yield the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through distillation or recrystallization techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-Cyanoethanesulfenic acid (2-cyanoethylthio) ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Cyanoethanesulfenic acid (2-cyanoethylthio) ester has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-cyanoethanesulfenic acid (2-cyanoethylthio) ester involves its interaction with molecular targets through its functional groups. The cyano group and the sulfur atom play crucial roles in its reactivity. The compound can form covalent bonds with nucleophiles, leading to various chemical transformations. The pathways involved depend on the specific reactions and conditions used .

Comparison with Similar Compounds

Similar Compounds

    3,3’-Thiodipropionitrile: Another sulfur-containing nitrile with similar reactivity.

    2-Cyanoethyl sulfide: A closely related compound with similar chemical properties.

    Thiobis(2-cyanoethane): A dimeric form with two cyanoethylthio groups.

Uniqueness

2-Cyanoethanesulfenic acid (2-cyanoethylthio) ester is unique due to its specific combination of functional groups, which imparts distinct reactivity and versatility in chemical synthesis. Its ability to undergo various chemical reactions makes it a valuable intermediate in multiple applications .

Properties

Molecular Formula

C6H8N2OS2

Molecular Weight

188.3 g/mol

IUPAC Name

3-(2-cyanoethylsulfanyloxysulfanyl)propanenitrile

InChI

InChI=1S/C6H8N2OS2/c7-3-1-5-10-9-11-6-2-4-8/h1-2,5-6H2

InChI Key

NOISBGQMGAYVMI-UHFFFAOYSA-N

Canonical SMILES

C(CSOSCCC#N)C#N

Origin of Product

United States

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